molecular formula C9H9NO4 B8816798 1-(4-Nitrophenoxy)propan-2-one CAS No. 6698-72-2

1-(4-Nitrophenoxy)propan-2-one

Cat. No.: B8816798
CAS No.: 6698-72-2
M. Wt: 195.17 g/mol
InChI Key: BTPOVNGEGQQHIV-UHFFFAOYSA-N
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Description

1-(4-Nitrophenoxy)propan-2-one is a ketone derivative featuring a 4-nitrophenoxy substituent. It is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, yielding a white solid with a 72% isolated yield . Its structural identity is confirmed by spectral data, which align with prior reports (e.g., Chem. Commun., 2013) .

Properties

CAS No.

6698-72-2

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

1-(4-nitrophenoxy)propan-2-one

InChI

InChI=1S/C9H9NO4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3

InChI Key

BTPOVNGEGQQHIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

This compound vs. 1-(4-Trifluoroethoxyphenyl)propan-2-one

  • Structural Difference: The latter replaces the nitrophenoxy group with a 2,2,2-trifluoroethoxy moiety .
  • Electronic Impact: Both substituents are electron-withdrawing, but the trifluoroethoxy group introduces stronger inductive effects due to fluorine’s electronegativity.

This compound vs. 1-(4-Methoxyphenyl)propan-2-one

  • Structural Difference : The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature .
  • Reactivity : Methoxy-substituted derivatives exhibit higher electron density on the aromatic ring, favoring electrophilic substitutions (e.g., nitration or halogenation) at ortho/para positions. In contrast, nitro groups direct reactions to meta positions .

This compound vs. 1-(4-Hydroxyphenyl)propan-2-one

  • Hydroxy Group Impact : The hydroxyl group in 1-(4-hydroxyphenyl)propan-2-one enables hydrogen bonding, increasing solubility in aqueous media . However, the nitro group in the former compound may enhance metabolic stability but reduce bioavailability due to lower solubility .

This compound vs. 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)

  • Structural Features: Compound 3a includes an acetyl group and a phenolic hydroxyl group, enabling chelation with metal ions (e.g., Fe³⁺, as shown by a green ferric chloride test) .
  • Applications: The hydroxyl group in 3a facilitates further functionalization (e.g., benzofuran synthesis), whereas the nitro group in this compound may limit such reactivity due to steric and electronic effects .

Fluorinated Analogues

This compound vs. 1-(4-Fluoro-2-nitrophenyl)propan-2-one

  • Fluorine’s Role : The fluorine atom in the latter compound enhances metabolic stability and lipophilicity, making it suitable for pharmaceutical applications .

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